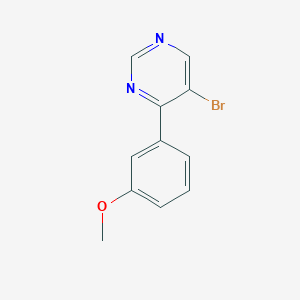

5-Bromo-4-(3-methoxyphenyl)pyrimidine

Description

5-Bromo-4-(3-methoxyphenyl)pyrimidine (CAS 941294-40-2) is a pyrimidine derivative with a bromine atom at position 5 and a 3-methoxyphenyl substituent at position 4. Its molecular formula is C₁₁H₉BrN₂O, with a molecular weight of 273.11 g/mol . Pyrimidines are aromatic heterocycles widely used in medicinal chemistry due to their ability to mimic nucleobases, enabling interactions with biological targets such as enzymes and receptors. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the 3-methoxyphenyl group contributes to π-π stacking and hydrophobic interactions .

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4-(3-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)11-10(12)6-13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIIAQQLKMFFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650014 | |

| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-40-2 | |

| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3-methoxyphenyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrimidine precursor and a brominating agent.

Bromination: The bromination of the pyrimidine ring is achieved using reagents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5th position.

Substitution Reaction:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Key Examples:

-

Mechanism : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids or amines. Steric hindrance from the 3-methoxyphenyl group can reduce reactivity at the 4-position, favoring selectivity at C5 .

Electrophilic Substitution and Functionalization

The electron-rich pyrimidine ring undergoes electrophilic substitution, though reactivity is modulated by the bromine and methoxyphenyl groups.

Notable Transformations:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 2-position of the pyrimidine ring.

-

Halogenation : Further bromination under radical conditions (NBS, AIBN) occurs at the 6-position .

Ring-Opening and Rearrangement Reactions

Under basic conditions (e.g., KOH/EtOH), the pyrimidine ring can undergo hydrolysis:

| Reagents | Product | Application |

|---|---|---|

| Aq. NaOH, reflux | 5-Bromo-4-(3-methoxyphenyl)pyrimidin-2-ol | Intermediate for functionalization |

| H₂O₂, HCl | Oxidative cleavage to carboxylic acids | Synthesis of bioactive derivatives |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Reactivity at C5 | Preferred Reaction |

|---|---|---|

| 5-Bromo-4-(4-methoxyphenyl)pyrimidine | High | Suzuki coupling, NAS |

| 5-Bromo-2-(3-methoxyphenyl)pyrimidine | Moderate | Radical bromination, oxidation |

| 5-Bromo-4-cyano-2-methoxyphenyl acetate | Low | Ester hydrolysis, cyano reduction |

-

Key Insight : The 3-methoxyphenyl group enhances electron density at C4, reducing electrophilic substitution at this position compared to para-substituted analogues.

Mechanistic Studies and Catalytic Systems

Scientific Research Applications

Biological Activities

Research indicates that pyrimidine derivatives, including 5-Bromo-4-(3-methoxyphenyl)pyrimidine, exhibit various biological activities:

- Anticancer Properties : Compounds with similar structures have shown efficacy against multiple cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation . For instance, studies on related pyrimidines have demonstrated their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in medicinal chemistry:

- Inhibitors of Protein Methyltransferases : Research has shown that similar compounds can act as inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. These inhibitors can disrupt the interaction between PRMT5 and its substrates, leading to reduced tumor growth in preclinical models .

- Synthesis of Novel Anticancer Agents : A study demonstrated a new synthetic protocol for preparing medicinally important compounds from 5-bromopyrimidine derivatives. This included electrophilic alkylation followed by palladium-catalyzed cross-coupling reactions, showcasing the versatility of pyrimidine derivatives in drug development .

Data Table: Comparison of Biological Activities

Mechanism of Action

The exact mechanism of action of 5-Bromo-4-(3-methoxyphenyl)pyrimidine depends on its specific application and the biological target it interacts with. Generally, the compound can act by:

Binding to Enzymes or Receptors: It may inhibit or activate enzymes or receptors involved in various biochemical pathways.

Interfering with DNA/RNA: The compound can interact with nucleic acids, affecting processes like replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

5-Bromo-4-(4-methoxyphenyl)pyrimidine (CAS 941294-41-3)

- Structure : Differs in the position of the methoxy group on the phenyl ring (para vs. meta).

5-Bromo-4-(2-methylphenyl)pyrimidine (CAS 941294-34-4)

- Structure : Features a 2-methylphenyl group instead of 3-methoxyphenyl.

- Impact : The methyl group increases hydrophobicity but lacks the electron-donating methoxy group, which could reduce polar interactions with targets .

5-Bromo-4-(6-methylheptyl)pyrimidine (CAS 951884-24-5)

- Structure : Substitutes the aryl group with a long alkyl chain.

- Impact: Enhanced lipophilicity improves membrane permeability but may reduce specificity due to non-specific hydrophobic interactions .

Core Pyrimidine Modifications

5-Bromo-4-methoxy-6-methylpyrimidine (CAS 4319-87-3)

- Structure : Methoxy and methyl groups at positions 4 and 6, respectively.

4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine

Functional Group Additions

3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol

- Structure: Incorporates a pyrrolidinyl group at position 4 and a phenolic hydroxyl group.

5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

- Structure : A trione pyrimidine with a dimethoxyphenyl ketone side chain.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Bromo-4-(3-methoxyphenyl)pyrimidine | 941294-40-2 | C₁₁H₉BrN₂O | 273.11 | 3-Methoxyphenyl, Br |

| 5-Bromo-4-(4-methoxyphenyl)pyrimidine | 941294-41-3 | C₁₁H₉BrN₂O | 273.11 | 4-Methoxyphenyl, Br |

| 5-Bromo-4-(2-methylphenyl)pyrimidine | 941294-34-4 | C₁₁H₉BrN₂ | 249.11 | 2-Methylphenyl, Br |

| 5-Bromo-4-methoxy-6-methylpyrimidine | 4319-87-3 | C₆H₇BrN₂O | 203.04 | 4-Methoxy, 6-Methyl, Br |

Biological Activity

5-Bromo-4-(3-methoxyphenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, summarizing key findings from various studies, including structure-activity relationships (SAR), synthesis methods, and specific case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO. The presence of the bromine atom and methoxy group on the phenyl ring contributes to its biological properties. The compound is classified under pyrimidine derivatives, which are known for their therapeutic potential across various medical fields.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. In vitro assays demonstrated that certain pyrimidines significantly reduced COX-2 mRNA expression and protein levels, suggesting a mechanism for their anti-inflammatory effects .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

2. Anticancer Activity

This compound has also shown potential as an anticancer agent. In a study assessing its cytotoxic effects against various cancer cell lines, it was found to inhibit cell proliferation effectively. The compound displayed promising growth inhibition (GI) values against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines at concentrations as low as 10 μM .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | GI Value (%) at 10 μM | Reference |

|---|---|---|

| HOP-92 (NSCLC) | 86.28 | |

| HCT-116 (Colorectal) | 40.87 | |

| SK-BR-3 (Breast) | 46.14 |

Structure-Activity Relationship (SAR)

The SAR of pyrimidines highlights the importance of substituents in modulating biological activity. Electron-donating groups, such as methoxy or alkyl chains, enhance the potency of these compounds against various targets, including COX-2 and cancer cell lines . The bromine substituent may also play a role in increasing lipophilicity, impacting the compound's bioavailability and interaction with biological systems.

Case Studies

Several case studies illustrate the efficacy of pyrimidine derivatives in therapeutic applications:

- Anti-inflammatory Studies : In vivo experiments utilizing carrageenan-induced paw edema models demonstrated that certain pyrimidines significantly reduced inflammation markers compared to standard treatments like indomethacin .

- Anticancer Evaluations : A series of pyrimidine derivatives were tested against multiple cancer cell lines, with some showing enhanced antiproliferative effects compared to existing chemotherapeutics .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Bromo-4-(3-methoxyphenyl)pyrimidine, and how can reaction yields be optimized?

A two-step approach is commonly employed: (i) Suzuki-Miyaura cross-coupling of 5-bromopyrimidine derivatives with 3-methoxyphenylboronic acids under palladium catalysis, and (ii) halogenation at the 4-position. Optimize yields by controlling reaction temperature (80–100°C), using ligands like XPhos, and degassing solvents to prevent palladium oxidation. Purification via column chromatography with ethyl acetate/hexane gradients improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : Use , , and -NMR (if applicable) to confirm substituent positions and purity.

- X-ray crystallography : Single-crystal diffraction (at 100 K) resolves 3D conformation. Refinement with SHELXL-2018 refines bond lengths/angles (mean σ < 0.003 Å). Weak interactions (e.g., C–H···S, π-π stacking) can be identified using Mercury software .

Q. How does the reactivity of the bromine substituent influence functionalization at the 4-position?

The bromine atom at C4 is highly electrophilic, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. For example, replace Br with –NH using ammonia in DMF at 120°C. Monitor progress via TLC and confirm substitution via -NMR (disappearance of Br-coupled proton signals) .

Advanced Research Questions

Q. How can conformational dynamics of the pyrimidine ring and 3-methoxyphenyl group be analyzed experimentally?

X-ray crystallography reveals the pyrimidine ring adopts a flattened half-chair conformation, while the 3-methoxyphenyl group is axially oriented. Temperature-dependent -NMR (25–100°C) detects rotational barriers of the methoxy group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model energy minima for different conformers .

Q. How can contradictions in crystallographic data (e.g., bond length outliers) be resolved?

Use multi-refinement strategies in SHELXL:

Q. What strategies are effective for designing analogues with enhanced biological activity (e.g., enzyme inhibition)?

- Bioisosteric replacement : Substitute Br with –CF to improve metabolic stability.

- Fragment-based design : Use the pyrimidine core as a hinge binder in kinase inhibitors. Test analogues via in vitro assays (e.g., IC measurements against tyrosine kinases). SAR studies show methoxy groups enhance solubility but reduce membrane permeability .

Q. What computational methods predict electronic effects of substituents on reactivity?

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify nucleophilic/electrophilic sites.

- NBO analysis : Quantify hyperconjugation effects (e.g., methoxy group donation into the pyrimidine ring).

- Molecular docking (AutoDock Vina) screens binding affinities to target proteins .

Q. How can mechanistic pathways for low-yielding cross-coupling reactions be investigated?

- Kinetic studies : Use in situ IR to monitor Pd intermediate formation.

- Isotopic labeling : Replace with at the coupling site to track regiochemistry via -NMR.

- DFT transition-state modeling : Identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). Adjust ligand steric bulk (e.g., switch from PPh to SPhos) to lower activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.